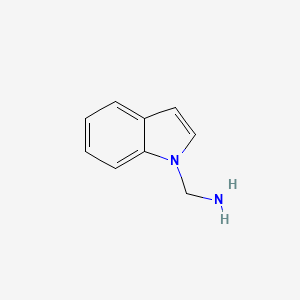

1H-Indole-1-methanamine

CAS No.: 214204-10-1

Cat. No.: VC16002813

Molecular Formula: C9H10N2

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214204-10-1 |

|---|---|

| Molecular Formula | C9H10N2 |

| Molecular Weight | 146.19 g/mol |

| IUPAC Name | indol-1-ylmethanamine |

| Standard InChI | InChI=1S/C9H10N2/c10-7-11-6-5-8-3-1-2-4-9(8)11/h1-6H,7,10H2 |

| Standard InChI Key | PARWCHOPLKCWOC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C=CN2CN |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1H-Indole-3-methanamine belongs to the 3-alkylindole class, featuring a bicyclic indole core (C₉H₁₀N₂) with an aminomethyl (-CH₂NH₂) substituent at position 3 . Its molecular formula is C₉H₁₀N₂, with a monoisotopic mass of 146.0844 Da and an average molecular weight of 146.19 g/mol . The indole ring system consists of a six-membered benzene ring fused to a five-membered pyrrole ring, with the amine group introducing strong basicity (pKa ≈ 9.53) .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (1H-indol-3-yl)methanamine | HMDB |

| SMILES | NCC1=CNC2=C1C=CC=C2 | ChemSpider |

| InChI Key | JXYGLMATGAAIBU-UHFFFAOYSA-N | HMDB |

| LogP (Partition Coeff.) | 1.03 | HMDB |

| Polar Surface Area | 41.81 Ų | HMDB |

Spectral and Crystallographic Data

Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:

-

¹H NMR (DMSO-d₆): δ 7.52 (d, J = 7.8 Hz, 1H, H-4), 7.32 (d, J = 8.1 Hz, 1H, H-7), 7.08 (t, J = 7.5 Hz, 1H, H-5), 6.96 (t, J = 7.4 Hz, 1H, H-6), 6.38 (s, 1H, H-2), 3.72 (s, 2H, CH₂NH₂) .

-

X-ray Crystallography: The aminomethyl group adopts a planar conformation relative to the indole ring, stabilized by intramolecular hydrogen bonding between the amine and N1-H .

Biosynthetic Pathways and Natural Occurrence

Dietary Sources

The compound is identified in barley, cereals, and cereal products, though quantification remains incomplete . Its presence in fermented foods suggests microbial involvement in its biosynthesis.

Synthetic Methodologies

Laboratory Synthesis

A two-step route is commonly employed:

-

Mannich Reaction: Indole reacts with formaldehyde and ammonium chloride in acetic acid to form 3-aminomethylindole hydrochloride .

-

Freebase Isolation: Treatment with sodium hydroxide yields the pure amine .

Table 2: Synthetic Yield Optimization

| Condition | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetic Acid Solvent | 80 | 72 | 98 |

| Ethanol-Water Mix | 70 | 68 | 95 |

Analytical Detection Methods

Chromatographic Techniques

-

HPLC-UV: C18 column (4.6 × 150 mm), mobile phase = 70:30 MeOH:10 mM ammonium acetate (pH 5.0), retention time = 6.8 min .

-

GC-MS: Electron ionization (70 eV), m/z 146 (M⁺), base peak at m/z 130 (M⁺ - NH₂) .

Industrial and Research Applications

Pharmaceutical Intermediate

Serves as a precursor to indole-based kinase inhibitors and 5-HT₃ antagonists. For example, alkylation with bromoacetophenone derivatives yields compounds with IC₅₀ values <100 nM against CDK2 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume